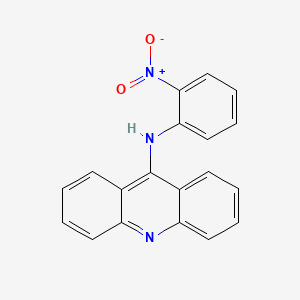
3-Butyl-1,1-dibenzylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-1,1-dibenzylurea is an organic compound belonging to the class of disubstituted ureas. These compounds are characterized by the presence of two benzyl groups attached to the nitrogen atoms of the urea moiety. Disubstituted ureas have significant applications in various fields, including agriculture, medicinal chemistry, and chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-1,1-dibenzylurea can be achieved through several methods. One common approach involves the reaction of benzylamine with phosgene substitutes such as carbonates, urea, triphosgene, or N,N’-carbonyldiimidazole (CDI). These reactions typically proceed under mild conditions and yield the desired product in moderate to excellent yields .
Industrial Production Methods: In industrial settings, the oxidative carbonylation of benzylamines using carbon monoxide and oxygen in the presence of a selenium catalyst is a cost-effective and efficient method. This one-pot reaction proceeds in the presence of triethylamine and yields 1,3-dibenzylureas with high atom economy .
Análisis De Reacciones Químicas
Types of Reactions: 3-Butyl-1,1-dibenzylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Substitution reactions can occur at the benzyl or butyl groups, leading to the formation of various substituted ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and carbon monoxide in the presence of a selenium catalyst.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed:
Oxidation: Carbonyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ureas.
Aplicaciones Científicas De Investigación
3-Butyl-1,1-dibenzylurea has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-Butyl-1,1-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparación Con Compuestos Similares
1,3-Dibenzylurea: Shares a similar structure but lacks the butyl group.
1,3-Diphenylurea: Contains phenyl groups instead of benzyl groups.
1,3-Dibutylurea: Contains butyl groups instead of benzyl groups.
Uniqueness: 3-Butyl-1,1-dibenzylurea is unique due to the presence of both butyl and benzyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
118389-05-2 |
|---|---|
Fórmula molecular |
C19H24N2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-butylurea |
InChI |
InChI=1S/C19H24N2O/c1-2-3-14-20-19(22)21(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3,(H,20,22) |
Clave InChI |
BHMLPLRKXCLUFV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 2-{[(5-nitro-1,3-thiazol-2-yl)amino]methylene}malonate](/img/structure/B11945636.png)

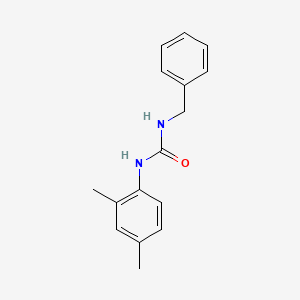
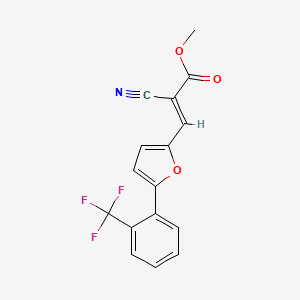


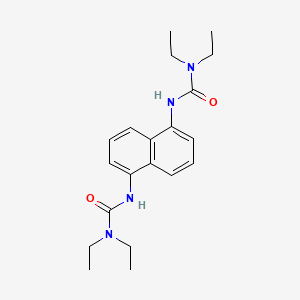
![4-(5,6-Dihydroimidazo[2,1-b]thiazol-3-yl)benzene-1,2-diol hydrochloride](/img/structure/B11945681.png)
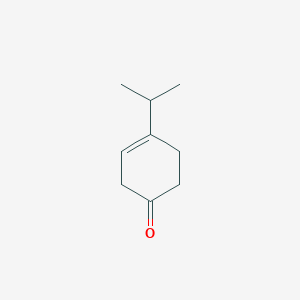
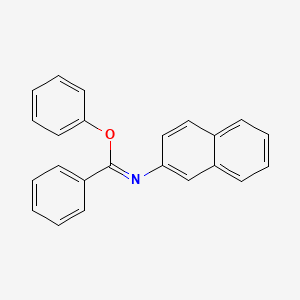


![N-[4-(2-oxopropylsulfonyl)phenyl]acetamide](/img/structure/B11945702.png)
